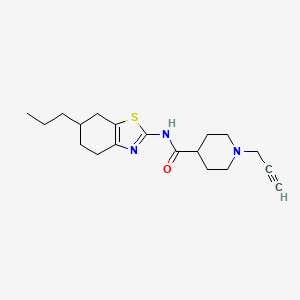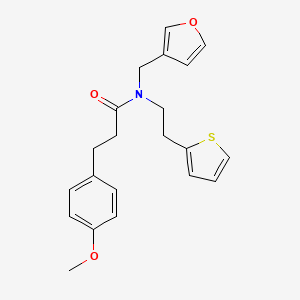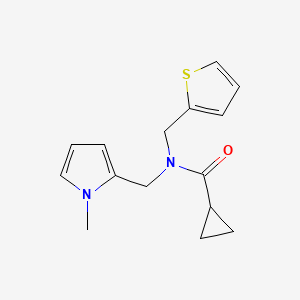
methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compound I found is "(2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid" . It’s a compound with a molecular weight of 251.28 and is used in various chemical reactions .
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, a study discusses the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives . Another study describes the synthesis of 2-(2-phenoxyacetamido)benzamides .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve various steps . Detailed reaction mechanisms would depend on the specific reactants and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties include molecular weight, density, boiling point, melting point, and others .Scientific Research Applications
Synthesis and Medicinal Applications
Topoisomerase Inhibitors
Isoquinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I (Top1), a critical enzyme in DNA replication and cell division. Such compounds have shown potent cytotoxicity in cancer cell lines and in vivo activity in hollow fiber assays, suggesting their potential as therapeutic agents for cancer treatment (Nagarajan et al., 2006).
Antidepressant Activity
The synthesis of isoquinoline derivatives with specific structural features has led to compounds with significant atypical antidepressant activity. These findings underscore the importance of isoquinoline scaffolds in designing new antidepressants (Griffith et al., 1984).
Biochemical Studies
Enzyme Inhibition
Isoquinoline derivatives have been found to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. These inhibitors, which are structurally related to dopamine, provide valuable tools for studying neurotransmitter regulation and potential therapeutic applications for neurological disorders (Cheng et al., 1987).
Organic Synthesis
Synthetic Methodologies
Research has focused on developing efficient synthesis routes for isoquinoline derivatives. For instance, concise and efficient methods for synthesizing 1,2-dihydroisoquinolines via tandem nucleophilic addition and cyclization have been reported. These methodologies enable the construction of complex isoquinoline structures that can serve as valuable intermediates for medicinal chemistry and natural product synthesis (Obika et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 7-[(2-phenoxyacetyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)21-10-9-14-7-8-16(11-15(14)12-21)20-18(22)13-25-17-5-3-2-4-6-17/h2-8,11H,9-10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDJBSQGGZUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

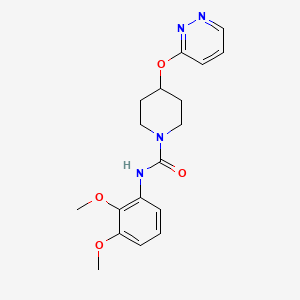

![(2E)-3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2983457.png)
![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)
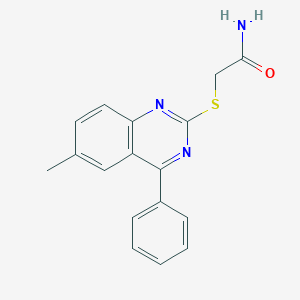
![4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2983463.png)
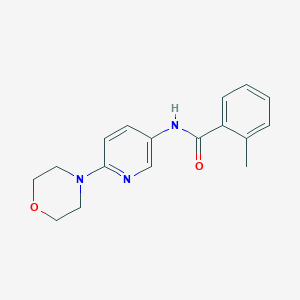
![3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983467.png)

